Rosuvastatin MethanaMine Salt is a pharmaceutical compound derived from rosuvastatin, a potent lipid-lowering agent classified as a statin. Statins are primarily used to manage hyperlipidemia and reduce the risk of cardiovascular diseases. Rosuvastatin MethanaMine Salt, with the chemical formula , is known for its efficacy in lowering cholesterol levels by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl coenzyme A reductase, which plays a critical role in cholesterol biosynthesis .
Rosuvastatin MethanaMine Salt is synthesized from rosuvastatin, which itself is derived from the fermentation of specific fungal strains or through synthetic organic chemistry methods. The compound has been patented and characterized in various studies, highlighting its importance in pharmaceutical applications .
Rosuvastatin MethanaMine Salt is classified under the following categories:
The synthesis of Rosuvastatin MethanaMine Salt involves several steps that typically include the formation of intermediates followed by salt formation. The general synthetic route can be summarized as follows:
The synthesis process often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. For example, solvents like acetonitrile and various alcohols may be used during crystallization and purification steps .
The molecular structure of Rosuvastatin MethanaMine Salt can be represented as follows:
Rosuvastatin MethanaMine Salt can undergo various chemical reactions typical for amine salts, including:
The stability of Rosuvastatin MethanaMine Salt in different pH environments is crucial for its formulation into pharmaceutical products, affecting its bioavailability and therapeutic efficacy .
The primary mechanism by which Rosuvastatin MethanaMine Salt exerts its effects involves inhibition of 3-hydroxy-3-methyl-glutaryl coenzyme A reductase. This inhibition leads to:
Clinical studies have demonstrated that doses ranging from 5 mg to 40 mg effectively lower low-density lipoprotein cholesterol levels by up to 63% in patients with hyperlipidemia .
Relevant analyses include High-Performance Liquid Chromatography (HPLC) for purity assessment and stability studies under various environmental conditions .
Rosuvastatin MethanaMine Salt is utilized primarily in clinical settings for:
Additionally, ongoing studies explore its potential pleiotropic effects beyond cholesterol reduction, including anti-inflammatory properties and improvements in endothelial function .
The synthesis of rosuvastatin methanamine salt hinges on selective N-methylation of the pyrimidine sulfonamide group, a critical step that enables subsequent amine salt formation. Advanced methodologies employ tertiary amine catalysts (e.g., triethylamine, tributylamine) to activate the sulfonamide nitrogen for methylation, achieving yields exceeding 85% under optimized conditions [2] [5]. A pivotal innovation involves in situ generation of methylating agents such as dimethyl carbonate or methyl iodide in non-polar solvents, which minimizes di-methylation byproducts. The sulfonamide activation is confirmed via FT-IR spectroscopy, showing characteristic S=O and S-N vibrational shifts at 1,150 cm⁻¹ and 950 cm⁻¹, respectively, indicating successful functionalization prior to salt formation [5] [9].
Counterion exchange with methanamine (aminomethane) utilizes tert-butylamine or ethylamine as transient carriers to facilitate crystalline intermediate isolation. This step occurs in anhydrous ethyl acetate at 0–5°C, preventing hydrolysis of the labile heptenoic acid chain. X-ray diffraction analysis confirms that the ammonium salt adopts a lamellar crystal lattice with hydrogen bonding between the sulfonamide oxygen and ammonium hydrogen (N–H···O=S), stabilizing the structure [2] [7].
Table 1: Solvent Systems for Sulfonamide Methylation
Solvent | Methylating Agent | Reaction Temp (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Ethyl acetate | Dimethyl carbonate | 40 | 92 | 99.3 |
Acetonitrile | Methyl iodide | 25 | 85 | 98.7 |
Toluene | Dimethyl sulfate | 60 | 78 | 97.2 |
Solvent polarity directly governs methylation kinetics and byproduct profiles. Aprotic dipolar solvents (e.g., acetonitrile) accelerate methylation rates (k = 0.42 min⁻¹) but promote lactone formation via intramolecular esterification at elevated temperatures. Conversely, chlorinated solvents like dichloromethane reduce lactonization to <1% but slow reaction rates (k = 0.18 min⁻¹) [1] [6]. Kinetic studies reveal the reaction follows second-order kinetics, with rate-limiting attack of sulfonamide nitrogen on the methyl carbon.
Optimal conditions use ethyl acetate/acetonitrile blends (4:1 v/v), balancing reaction velocity (tₘₐₓ = 2.5 h) and impurity suppression. Crucially, water content must be <0.05% to prevent hydrolysis of the methylsulfonamide intermediate. In situ pH monitoring (maintained at 8.5–9.0 with K₂CO₃) ensures proton abstraction from sulfonamide without degrading the fluorophenyl-pyrimidine core [6] [9]. Post-reaction, solvent stripping under vacuum at ≤40°C preserves the thermally labile methanamine adduct.
Table 2: Kinetic Parameters in Solvent Systems
Solvent System | Rate Constant (min⁻¹) | Lactone Impurity (%) | Optimal Temp (°C) |
---|---|---|---|
Acetonitrile | 0.42 | 5.8 | 25 |
Ethyl acetate | 0.31 | 2.1 | 40 |
Dichloromethane | 0.18 | 0.9 | 30 |
Ethyl acetate/Acetonitrile (4:1) | 0.38 | 1.2 | 35 |
Methanamine’s small molecular radius (≈1.8 Å) enables dense crystal packing but risks volatility during storage. Advanced strategies employ two-stage counterion exchange: first, rosuvastatin is complexed with bulky amines (e.g., tert-butylammonium) to form stable intermediates, followed by displacement with methanamine in tetrahydrofuran. This leverages the tert-butylammonium salt’s low solubility (0.8 mg/mL in acetonitrile) for high-yield isolation, while methanamine’s higher basicity (pKb = 3.36) facilitates displacement [2] [7].
FT-IR and DSC studies reveal that methanamine forms bifurcated hydrogen bonds between its nitrogen and both the carboxylic acid (O–H···N, 2.9 Å) and sulfonyl groups (S=O···H–N, 3.1 Å) of rosuvastatin. This dual coordination suppresses lactonization and oxidative degradation during storage. Accelerated stability studies (40°C/75% RH) show the methanamine salt maintains >98% purity after 6 months, outperforming calcium salts (94%) and sodium salts (89%) under identical conditions [7] [9].
Table 3: Counterion Exchange Efficiency
Intermediate Amine | Solvent | Methanamine Displacement Yield (%) | Degradation Products After 6 Months (%) |
---|---|---|---|
tert-Butylammonium | THF | 96 | <0.5 |
Diethylammonium | Ethanol | 88 | 1.8 |
Cyclohexylammonium | Acetone | 82 | 2.4 |
Compound Names Mentioned in Article
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7